3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one
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Overview
Description
3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 3-position and a methylprop-2-enoxy group at the 7-position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 7-hydroxy-4-chromenone.
Condensation Reaction: The first step involves a condensation reaction between 2-methoxybenzaldehyde and 7-hydroxy-4-chromenone in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Alkylation: The intermediate compound is then subjected to alkylation using 2-methylprop-2-enyl bromide in the presence of a suitable base, such as potassium carbonate, to introduce the methylprop-2-enoxy group at the 7-position.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylprop-2-enoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby modulating their activity.
Signal Transduction: Interfering with signal transduction pathways, leading to altered cellular responses.
Gene Expression: Affecting the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one
- 3-(2-Methoxyphenyl)-7-(2-hydroxyprop-2-enoxy)chromen-4-one
- 3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one
Uniqueness
3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one is unique due to the specific positioning of the methoxyphenyl and methylprop-2-enoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)11-23-14-8-9-16-19(10-14)24-12-17(20(16)21)15-6-4-5-7-18(15)22-3/h4-10,12H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKSNXMWWWZHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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